N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact favorably with active residues of certain proteins, such as atf4 and nf-kb . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various biological processes, including cell survival, inflammation, and immune responses.
Result of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.
Alkylation: The pyrimidine derivative is then alkylated with an ethylating agent to introduce the ethyl group at the 2-position.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrimidine with butane-1-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new antimicrobial agents or other therapeutic drugs.
Chemical Biology: The compound can serve as a probe to study biological pathways and interactions involving sulfonamides.
Industrial Chemistry: It can be utilized in the synthesis of more complex molecules or as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine.
Trifluoromethylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity. Its molecular formula is C13H18F3N3O2S, and it has a molecular weight of approximately 353.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈F₃N₃O₂S |
Molecular Weight | 353.36 g/mol |
LogP | 3.28 |
Polar Surface Area | 64 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and oxidative stress.
- Receptor Binding : It may interact with receptors in the central nervous system, contributing to neuroprotective effects.
Pathways Involved
The compound appears to modulate several key pathways:
- NF-kB Pathway : Inhibition of this pathway may lead to decreased production of pro-inflammatory cytokines.
- Antioxidant Enzyme Modulation : It may enhance the activity of antioxidant enzymes, reducing oxidative damage in cells.
Research Findings
Recent studies have explored the biological activity of this compound across various contexts:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound significantly reduces levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
- Neuroprotective Properties : Research indicates that this compound can protect neuronal cells from oxidative stress-induced apoptosis .
- Antimicrobial Activity : Preliminary antimicrobial assays suggest that the compound exhibits bactericidal effects against certain strains of bacteria, indicating potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. Mice treated with varying doses exhibited reduced swelling and lower levels of inflammatory cytokines compared to controls, supporting its potential therapeutic use in inflammatory diseases.
Case Study 2: Neuroprotection
In a rat model of neurodegeneration, administration of this compound led to significant preservation of cognitive function and reduced neuronal loss, highlighting its neuroprotective capabilities .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYHLBKGKBAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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